molecular formula C8H9Cl2NO B3222544 (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol CAS No. 1213571-27-7

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol

Cat. No.: B3222544
CAS No.: 1213571-27-7
M. Wt: 206.07
InChI Key: LXYGOSJYDNZVTO-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with an appropriate amine, such as (S)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 2-(3,4-dichlorophenyl)acetaldehyde or 2-(3,4-dichlorophenyl)acetone.

    Reduction: Formation of 2-amino-2-(3,4-dichlorophenyl)ethane.

    Substitution: Formation of 2-amino-2-(3-methoxy-4-chlorophenyl)ethan-1-ol or 2-amino-2-(3,4-diaminophenyl)ethan-1-ol.

Scientific Research Applications

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The presence of chlorine atoms enhances its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.

    2-Amino-2-(3,4-dichlorophenyl)ethanol: A racemic mixture of both enantiomers.

    2-Amino-2-(3,4-dichlorophenyl)propane-1-ol: A similar compound with an additional methyl group.

Uniqueness

(2S)-2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture. The presence of chlorine atoms also distinguishes it from other amino alcohols, providing unique chemical reactivity and biological properties.

Properties

IUPAC Name

(2S)-2-amino-2-(3,4-dichlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYGOSJYDNZVTO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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